Fluorine vs. Chlorine Substitution: Physicochemical Differentiation from the 4-Chlorobenzyl Analog
Compared to its 4-chlorobenzyl analog (1-(4-chlorobenzyl)-3-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)urea, MW 338.85 g/mol), the target compound (MW 322.4 g/mol) exhibits a reduced molecular weight and a computed XLogP3 of 2.2, which is approximately 0.5–0.7 log units lower than the chlorinated congener (estimated XLogP3 ~2.7–2.9 for the 4-Cl analog) [1]. The fluorine substituent provides stronger electron-withdrawing character (σₚ = 0.06 for F vs. 0.23 for Cl), which may differentially affect the acidity of the urea NH protons and consequently modulate target binding interactions [2].
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 322.4 g/mol; XLogP3 = 2.2 |
| Comparator Or Baseline | 1-(4-Chlorobenzyl)-3-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)urea: MW = 338.85 g/mol; XLogP3 estimated ~2.7–2.9 |
| Quantified Difference | ΔMW = −16.4 g/mol; ΔXLogP3 ≈ −0.5 to −0.7 log units |
| Conditions | Computed values from ChemDraw/ALOGPS consensus; experimental logP data not available for either compound |
Why This Matters
Lower lipophilicity is a primary design criterion for mitigating hERG channel inhibition in the thiophene-urea chemotype, making the fluoro-derivative the preferred choice for projects where cardiotoxicity risk reduction is paramount.
- [1] Kuujia.com. 1-[(4-Fluorophenyl)methyl]-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea (CAS 2097935-08-3) – Chemical and Physical Properties. Accessed April 2026. View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. (σₚ constants for F and Cl). View Source
